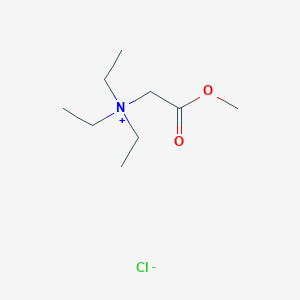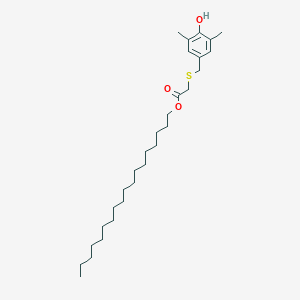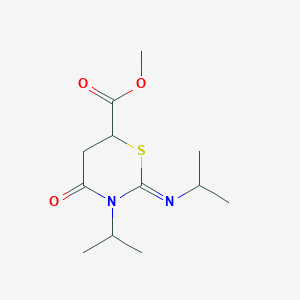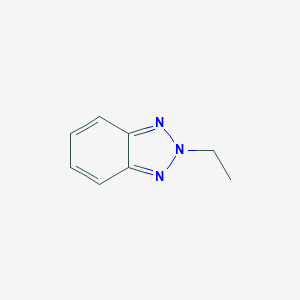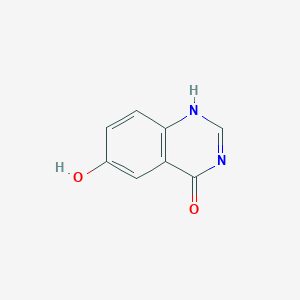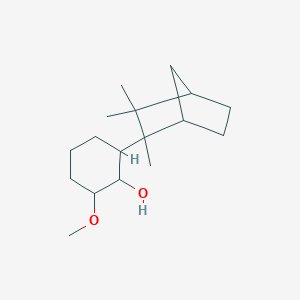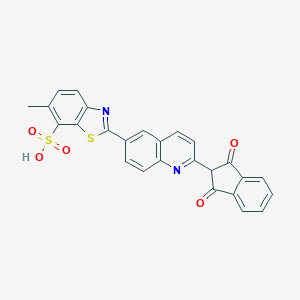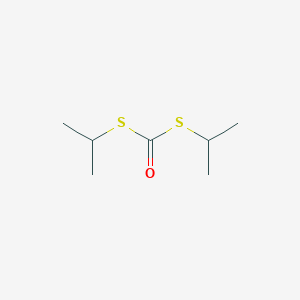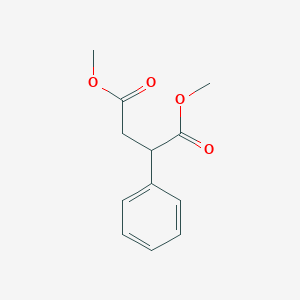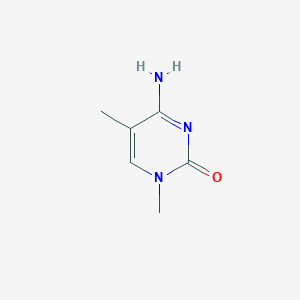
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as 4-amino-1,5-dimethylpyrimidin-2-one or abbreviated as AMDP.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- varies depending on its application. In cancer treatment, AMDP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death. In malaria treatment, AMDP has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the survival of the malaria parasite. In material science, the unique properties of AMDP have been attributed to its ability to form strong hydrogen bonds with other molecules, resulting in the formation of new materials with unique properties.
Efectos Bioquímicos Y Fisiológicos
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- has been shown to have various biochemical and physiological effects. In cancer treatment, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In malaria treatment, AMDP has been shown to inhibit the growth and replication of the malaria parasite. In material science, the unique properties of AMDP have been attributed to its ability to form strong hydrogen bonds with other molecules, resulting in the formation of new materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- in lab experiments include its relatively simple synthesis method, its ability to form strong hydrogen bonds with other molecules, and its potential applications in various fields. The limitations of using AMDP in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and application.
Direcciones Futuras
There are numerous future directions for the study of 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-. In medicine, further studies are needed to determine the optimal dosage and application of AMDP in cancer treatment and malaria treatment. In agriculture, further studies are needed to determine the potential of AMDP as a new pesticide. In material science, further studies are needed to explore the unique properties of AMDP and its potential applications in the development of new materials.
Conclusion:
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- is a chemical compound that has shown potential applications in various fields, including medicine, agriculture, and material science. Its relatively simple synthesis method and ability to form strong hydrogen bonds with other molecules make it a promising candidate for further studies. However, further studies are needed to determine its optimal dosage and application and to explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- can be achieved through various methods. One of the most common methods involves the reaction of 4,6-dichloropyrimidine with methylamine and dimethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield 2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl-. Other methods include the reaction of 4-amino-2-methylpyrimidine with formaldehyde and formic acid or the reaction of 4-amino-2-methylpyrimidine with dimethyl carbonate and sodium hydroxide.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer, malaria, and viral infections. In agriculture, AMDP has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, this compound has been used in the synthesis of new materials with unique properties.
Propiedades
Número CAS |
17634-60-5 |
|---|---|
Nombre del producto |
2(1H)-Pyrimidinone, 4-amino-1,5-dimethyl- |
Fórmula molecular |
C6H9N3O |
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
4-amino-1,5-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-4-3-9(2)6(10)8-5(4)7/h3H,1-2H3,(H2,7,8,10) |
Clave InChI |
AOUSVALLAUSDCJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)N=C1N)C |
SMILES canónico |
CC1=CN(C(=O)N=C1N)C |
Otros números CAS |
17634-60-5 |
Sinónimos |
2(1H)-Pyrimidinone,4-amino-1,5-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



